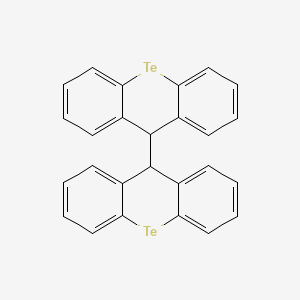
9,9'-Bi-9H-telluroxanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Bi-9H-telluroxanthene is a chemical compound with the molecular formula C26H18Te2 It belongs to the class of tellurium-bridged bistricyclic aromatic enes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Bi-9H-telluroxanthene typically involves the reductive dimerization of 9H-telluroxanthene-9-thione using copper in boiling toluene . Another method includes the use of low valent titanium induced reductive dimerization of 9H-telluroxanthen-9-one with TiCl4/Zn/pyridine in THF .
Industrial Production Methods: While specific industrial production methods for 9,9’-Bi-9H-telluroxanthene are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9,9’-Bi-9H-telluroxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxanthene oxides.
Reduction: Reductive dimerization is a key reaction for its synthesis.
Substitution: It can undergo substitution reactions where tellurium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Copper and zinc are commonly used reducing agents.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Oxidation Products: Telluroxanthene oxides.
Reduction Products: Bistricyclic ethanes.
Substitution Products: Halogenated derivatives of telluroxanthene.
Applications De Recherche Scientifique
9,9’-Bi-9H-telluroxanthene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other tellurium-containing compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 9,9’-Bi-9H-telluroxanthene involves its ability to form stable complexes with various molecules. The tellurium atoms in the compound can interact with other atoms or groups, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
9,9’-Bi-9H-selenoxanthene: Similar in structure but contains selenium instead of tellurium.
9H-xanthen-9-one: A simpler analog without the tellurium bridge.
Uniqueness: 9,9’-Bi-9H-telluroxanthene is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties. These properties make it more reactive and versatile compared to its selenium and oxygen analogs .
Propriétés
Numéro CAS |
80920-78-1 |
|---|---|
Formule moléculaire |
C26H18Te2 |
Poids moléculaire |
585.6 g/mol |
Nom IUPAC |
9-(9H-telluroxanthen-9-yl)-9H-telluroxanthene |
InChI |
InChI=1S/C26H18Te2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H |
Clé InChI |
VIRMSANFPNXWJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3[Te]2)C4C5=CC=CC=C5[Te]C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


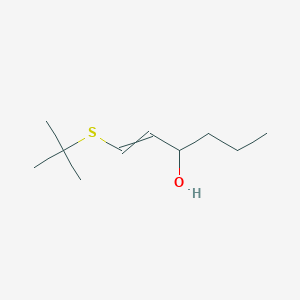
![Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14420832.png)
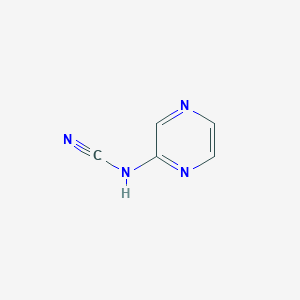
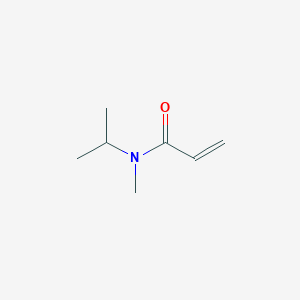
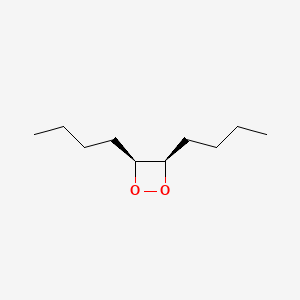
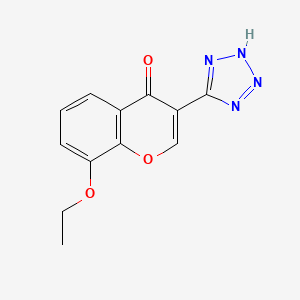
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
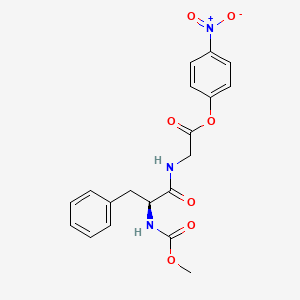
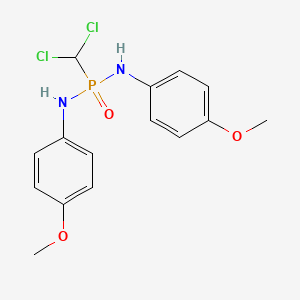
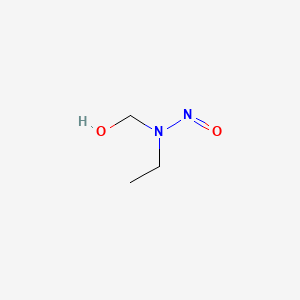
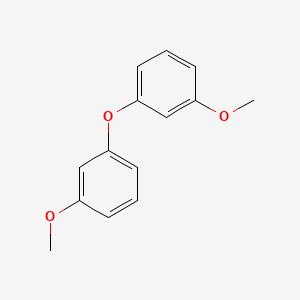

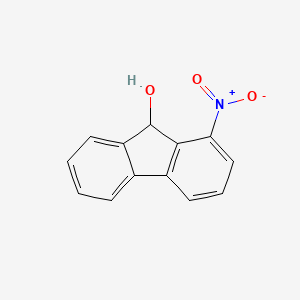
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
